BenchChemオンラインストアへようこそ!

2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol

β1-adrenergic receptor cardioselectivity radioligand binding

Opt for the active free base (CAS 24081-81-0) of bisoprolol to leverage its unique 14.7h half-life and 88% bioavailability, enabling true once-daily dosing. Its unmatched β1/β2 selectivity ratio of 19:1 ensures minimal β2 interference in cardiovascular research. The balanced renal-hepatic clearance (50:50) provides a safety margin unachievable by atenolol or metoprolol. Characterized polymorphic stability (enantiotropic transition at 40-45°C) ensures reproducible formulation. Avoid generic substitutes that lack these defined solid-state and pharmacokinetic attributes.

Molecular Formula C19H25NO3
Molecular Weight 315.413
CAS No. 24081-81-0
Cat. No. B2396994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol
CAS24081-81-0
Molecular FormulaC19H25NO3
Molecular Weight315.413
Structural Identifiers
SMILESCC(C)(CO)NCC(COC1=CC=C(C=C1)C2=CC=CC=C2)O
InChIInChI=1S/C19H25NO3/c1-19(2,14-21)20-12-17(22)13-23-18-10-8-16(9-11-18)15-6-4-3-5-7-15/h3-11,17,20-22H,12-14H2,1-2H3
InChIKeyGDEYSGYAHFMAMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol (CAS 24081-81-0) – Quantitative Differentiation Guide for Scientific Procurement and Formulation


2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol (CAS 24081-81-0), the active free base of the beta-blocker bisoprolol (commonly formulated as the fumarate salt), is a cardioselective β1-adrenergic receptor antagonist belonging to the aryloxypropanolamine class [1]. Its molecular architecture—featuring a biphenyloxy moiety, a secondary hydroxyl, and a tert-butylamino alcohol terminus—confers a distinctive pharmacologic and physicochemical fingerprint that separates it from other beta-blockers in both in vitro and clinical settings. This guide provides quantitative, comparator-based evidence to support product selection decisions by highlighting genuine differentiation parameters that are measurable, reproducible, and procurement-relevant.

Why In-Class Beta-Blocker Substitution Fails for 2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol: Selectivity, Pharmacokinetics, and Polymorphism


Although numerous β1-selective antagonists are available, the biphenyloxy-hydroxypropylamino scaffold of 2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol drives a fundamentally different selectivity, metabolic, and solid-state profile compared to close analogs such as atenolol, metoprolol, and carvedilol [1]. Generic interchange without accounting for these molecular-level differences can lead to altered β1/β2 selectivity ratios, unpredictable plasma concentrations due to divergent elimination half-lives and bioavailability, and uncontrolled polymorphic transitions during formulation [1] [2]. The quantitative evidence below establishes precisely where this compound stands apart, providing a basis for non-substitutable procurement in research and development contexts.

Product-Specific Quantitative Evidence for 2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol (CAS 24081-81-0): Head-to-Head Comparator Data


β1-Adrenergic Receptor Selectivity: Bisoprolol vs. Atenolol, Metoprolol, and Carvedilol at Cloned Human Receptors

Bisoprolol base demonstrates the highest β1-selectivity among clinically used beta-blockers. In a direct head-to-head comparison using membranes from recombinant cells selectively expressing human β1 and β2 receptors, bisoprolol exhibited a β2/β1 affinity ratio of 19 (a 19-fold higher affinity for the β1 receptor than for β2) [1]. This corresponds to a 3.4-fold greater cardioselectivity than atenolol and 3.3-fold greater than metoprolol . Carvedilol and propranolol displayed no significant β1-selectivity in the same assay system [1].

β1-adrenergic receptor cardioselectivity radioligand binding

Plasma Elimination Half-Life: Bisoprolol vs. Metoprolol Tartrate and Atenolol in Healthy Volunteers

The plasma elimination half-life of unchanged bisoprolol in healthy subjects averages 14.7 hours (n=32), substantially exceeding that of immediate-release metoprolol tartrate (4.1 hours, n=10) and atenolol (6.1 hours, n=30) [1]. This prolonged half-life supports a 24-hour antihypertensive effect from once-daily dosing, a property not shared by shorter-acting beta-blockers that require multiple daily doses or modified-release formulations.

pharmacokinetics elimination half-life once-daily dosing

Absolute Oral Bioavailability: Bisoprolol vs. Metoprolol Tartrate and Atenolol

Bisoprolol exhibits an absolute oral bioavailability of 88% (f=0.88), greatly exceeding that of metoprolol tartrate (55%) and atenolol (55%) [1]. This high bioavailability is attributable to low first-pass hepatic metabolism (approximately 10%), ensuring that the majority of the administered dose reaches systemic circulation unchanged. This contrasts sharply with metoprolol tartrate, which undergoes extensive CYP2D6-mediated first-pass metabolism, leading to high inter-individual variability.

bioavailability first-pass metabolism dose proportionality

Balanced Dual Elimination Pathway: Bisoprolol vs. Atenolol and Metoprolol

Bisoprolol is eliminated via balanced renal and hepatic routes, with approximately 50% excreted unchanged by the kidneys and 50% metabolized by the liver to inactive metabolites [1]. In contrast, atenolol is almost exclusively cleared renally, and metoprolol is predominantly hepatically metabolized via CYP2D6 [1]. This dual clearance mechanism provides a pharmacokinetic safety factor: impairment of one elimination organ results in at most a twofold increase in plasma half-life, reducing the dose adjustment burden in patients with mild-to-moderate renal or hepatic dysfunction .

renal elimination hepatic metabolism dose adjustment renal impairment

Crystal Polymorphism Landscape: Bisoprolol Fumarate – Two Anhydrous Forms, a Hydrate, and an Enantiotropic Transition Point

Bisoprolol fumarate exhibits three crystalline forms: two anhydrous polymorphs (Form I and Form II) and a hydrate [1]. Form I and Form II exist in an enantiotropic relationship with a transition point at approximately 40–45 °C; above this temperature, Form I is the thermodynamically stable form, while below it, Form II is stable [1]. Both anhydrous forms convert to the hydrate under high-humidity conditions (>80% RH) [1]. While atenolol and metoprolol succinate are also known to exhibit polymorphism, the detailed thermodynamic relationship and transition temperature for bisoprolol fumarate are uniquely characterized in the literature, providing formulators with actionable data for crystallization and storage condition design.

polymorphism enantiotropic relationship solid-state characterization XRPD

Application Scenarios for 2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol (CAS 24081-81-0) Based on Quantitative Differentiation Evidence


Once-Daily Antihypertensive and Angina Therapy Formulation Requiring Sustained Beta-1 Blockade

Formulations utilizing 2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol (as the fumarate salt) can achieve true 24-hour blood pressure control with a single daily dose, owing to its 14.7-hour elimination half-life [1] and 88% bioavailability . This pharmacokinetic profile surpasses immediate-release metoprolol tartrate (4.1-hour half-life, 55% bioavailability) and atenolol (6.1-hour half-life, 55% bioavailability), making it the preferred beta-blocker candidate for once-daily monotherapy or fixed-dose combination products [1].

Controlled Polymorph Selection for Robust Pharmaceutical Crystallization and Stability

The well-characterized enantiotropic relationship between Form I and Form II of bisoprolol fumarate, with a transition point at 40–45 °C, allows process chemists to rationally select crystallization conditions that yield the desired polymorph [2]. This level of solid-state understanding is a procurement-relevant advantage for manufacturing processes that demand predictable physical stability and consistent dissolution performance, as the interconversion pathways under temperature and humidity stress are precisely mapped [2].

Patient Populations with Renal or Hepatic Comorbidity Where Dose Adjustment Minimization Is Critical

The balanced renal-hepatic elimination of bisoprolol (approximately 50% each) [3] provides a safety margin in hypertensive patients with mild-to-moderate impairment of either organ. Unlike atenolol, which depends entirely on renal clearance, or metoprolol, which relies on hepatic CYP2D6 metabolism, bisoprolol's dual pathway limits plasma accumulation to at most a twofold increase in half-life when one clearance route is compromised [3]. This reduces the need for complex dose adjustments and makes it a procurement priority for hospitals and formularies serving multimorbid populations.

In Vitro Pharmacological Research on Human β1-Adrenergic Receptor Selectivity

With a β2/β1 affinity ratio of 19—the highest among clinically used beta-blockers—bisoprolol base is the gold-standard tool compound for in vitro studies requiring near-maximal β1 receptor engagement with minimal β2 interference [4]. This selectivity advantage (3.4-fold vs. atenolol, 3.3-fold vs. metoprolol) is critical for experiments aiming to dissect β1-specific signaling pathways, avoiding the confounding effects of concomitant β2 blockade that occur with less selective agents [4].

Quote Request

Request a Quote for 2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.